

Fosgonimeton (ATH-1017): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Fosgonimeton sodium

Cat. No.: B10860400

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Executive Summary

Fosgonimeton (ATH-1017) is an investigational small molecule developed by Athira Pharma designed as a novel therapeutic for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia. It operates through a distinct mechanism of action, acting as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health, survival, and regeneration. Preclinical studies have demonstrated its potential to protect against neurotoxic insults, promote synaptogenesis, and improve cognitive function in various dementia models. However, its translation to clinical efficacy has been met with challenges, with late-stage trials failing to meet their primary endpoints, although some encouraging biomarker and subgroup data have been observed. This guide provides a detailed technical summary of the discovery, mechanism of action, and development history of fosgonimeton.

Discovery and Rationale

The therapeutic potential of neurotrophic factors in treating neurodegeneration has been a long-standing area of research. However, the clinical use of large protein factors like HGF is limited by poor blood-brain barrier penetration and unfavorable pharmacokinetic properties. To overcome this, fosgonimeton was developed based on a strategy of identifying small molecules that could positively modulate the endogenous HGF/MET system.

The initial screening identified a potent compound, now known as fosgo-AM (the active metabolite of fosgonimeton), for its ability to enhance HGF/MET signaling.^[1] To improve the drug-like characteristics of fosgo-AM, specifically its solubility and stability for subcutaneous administration, a prodrug strategy was employed, leading to the creation of fosgonimeton (ATH-1017).^[1] Fosgonimeton is rapidly converted to its active metabolite, fosgo-AM, in plasma.^[2]

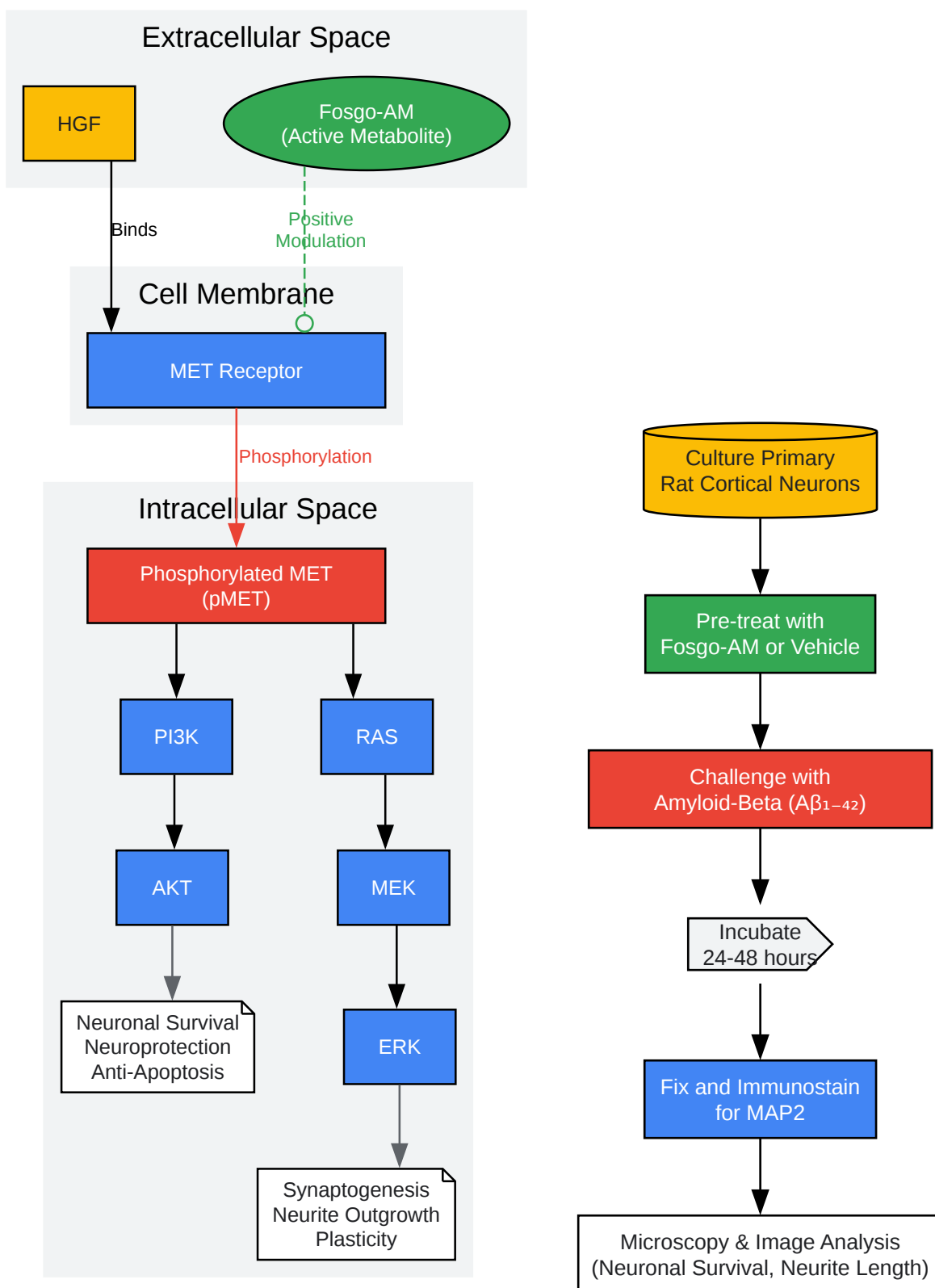
Mechanism of Action: Positive Modulation of HGF/MET Signaling

Fosgonimeton's mechanism of action is centered on the potentiation of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, the tyrosine kinase MET.^[2] This positive modulation leads to increased phosphorylation and activation of the MET receptor, which in turn initiates downstream signaling cascades critical for neuronal function and survival.^{[2][3]}

Key downstream pathways activated by HGF/MET signaling include:

- **PI3K/AKT Pathway:** This pathway is a central regulator of cell survival, promoting anti-apoptotic signals and protecting neurons from toxic insults.^{[4][5]}
- **RAS/MEK/ERK Pathway:** Activation of this pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptic plasticity.^{[4][5]}

By enhancing these endogenous repair and survival mechanisms, fosgonimeton was hypothesized to offer a multi-faceted therapeutic approach, addressing synaptic disconnection, neuronal loss, and neuroinflammation.^{[2][6]}



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